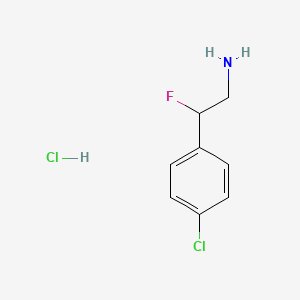
2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 4-chlorophenyl group attached to a 2-fluoroethanamine moiety, with the hydrochloride salt form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with a fluorinated amine under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction is usually carried out in an organic solvent like methanol or ethanol at a temperature range of 20-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-(4-chlorophenyl)-2-fluoroethanamine.
Substitution: Formation of 2-(4-chlorophenyl)-2-hydroxyethanamine.
科学研究应用
2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and potentially affecting mood and behavior .
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-fluoroethanol
- 2-(4-Chlorophenyl)-2-fluoropropanamine
- 2-(4-Chlorophenyl)-2-fluorobutanamine
Uniqueness
2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a fluorine atom and a 4-chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
生物活性
2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride, also known as a fluorinated amine derivative, has garnered attention for its potential biological activities. This compound's structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10ClF with a molecular weight of approximately 175.62 g/mol. The presence of a chlorophenyl group and a fluorine atom contributes to its unique chemical properties, influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.
- Cell Proliferation : Studies suggest that the compound may affect pathways involved in cell proliferation and apoptosis, potentially offering anti-cancer properties.
Biological Activity Overview
Case Studies and Research Findings
-
Antitumor Efficacy :
- In a study involving renal cell carcinoma (786-O xenograft model), treatment with this compound resulted in significant tumor regression and reduced expression of hypoxia-inducible factor (HIF) regulated genes (PAI-1, CCND1) . The compound was administered at varying doses (10 mg/kg to 100 mg/kg), showing a dose-dependent response in tumor size reduction.
-
Neuroprotective Potential :
- Research has indicated that this compound may interact with neurotransmitter receptors, providing neuroprotective effects in models of neurodegeneration. Specifically, it has been shown to modulate dopamine levels in rodent models, which could have implications for treating conditions like Parkinson's disease .
- Antimicrobial Activity :
属性
IUPAC Name |
2-(4-chlorophenyl)-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8H,5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDNDLGRVQWKLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














